Product packaging for Amino-11-UTP(Cat. No.:)

Amino-11-UTP

Cat. No.: B13722937
M. Wt: 647.3 g/mol
InChI Key: ANSQNWSACCDNRC-DNNBLBMLSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-11-UTP (Amino-11-uridine triphosphate) is a modified nucleotide critical for RNA synthesis and labeling applications. Structurally, it features an amino group attached to the uridine base via an 11-atom polyethylene glycol (PEG) linker, distinguishing it from unmodified UTP. The molecular formula is C₁₈H₅₄N₄Li₃O₃₀P₃, with a molecular weight of 920.37 .

This compound is designed for in vitro transcription, enabling enzymatic incorporation of amino-modified RNA strands. The extended linker minimizes steric hindrance and prevents fluorescence quenching during downstream labeling (e.g., with fluorophores or biotin), making it ideal for cRNA synthesis and microarray analysis . Its solubility in water and organic solvents (e.g., DMSO, DMF) ensures versatility in experimental workflows. Stability is maintained at -20°C under dry, light-protected conditions, though repeated freeze-thaw cycles must be avoided .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N4O16P3-3 B13722937 Amino-11-UTP

Properties

Molecular Formula

C18H26N4O16P3-3

Molecular Weight

647.3 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-[5-[3-(6-aminohexanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H29N4O16P3/c19-7-3-1-2-6-13(23)20-8-4-5-11-9-22(18(27)21-16(11)26)17-15(25)14(24)12(36-17)10-35-40(31,32)38-41(33,34)37-39(28,29)30/h9,12,14-15,17,24-25H,1-3,6-8,10,19H2,(H,20,23)(H,31,32)(H,33,34)(H,21,26,27)(H2,28,29,30)/p-3/t12-,14-,15-,17-/m1/s1

InChI Key

ANSQNWSACCDNRC-DNNBLBMLSA-K

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#CCNC(=O)CCCCCN

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#CCNC(=O)CCCCCN

Origin of Product

United States

Preparation Methods

Synthesis of the Modified Nucleoside

  • The synthesis starts from commercially available uridine or uridine derivatives.
  • The amino group is introduced at a defined position on the uridine base or sugar moiety using nucleophilic substitution or ring-opening reactions.
  • For example, nucleophilic ring opening of N-Boc-L-serine β-lactone with uracil derivatives in the presence of a base (e.g., DBU) has been reported to yield amino acid derivatives of nucleobases, which can be further elaborated.
  • Protection and deprotection steps (e.g., Boc protection, NVOC protection) are employed to control reactivity during synthesis.

Phosphorylation to the Triphosphate

  • The conversion of the nucleoside to the triphosphate is typically performed by phosphorylation reactions using phosphorus oxychloride or other phosphorylating agents.
  • One standard method involves treating the unprotected nucleoside with phosphorus oxychloride to form a 5′-monophosphate intermediate.
  • This intermediate is then activated with 1,1′-carbonyldiimidazole (CDI) and reacted with bis(tri-n-butylammonium) pyrophosphate to yield the triphosphate.
  • Alternative one-pot methods using sequential reactions with phosphorus oxychloride and pyrophosphoric acid tributylammonium salt have also been reported, although with lower yields.

Purification and Characterization

  • After synthesis, the triphosphate is purified by high-performance liquid chromatography (HPLC) using multiple solvent systems to ensure purity.
  • Structural confirmation is performed by nuclear magnetic resonance spectroscopy (NMR, including ^1H and ^31P NMR) and high-resolution mass spectrometry (HRMS).
  • Purity is critical for enzymatic incorporation and downstream applications.

Enzymatic Incorporation of this compound into RNA

In Vitro Transcription Using RNA Polymerases

  • This compound is designed for enzymatic incorporation into RNA during in vitro transcription.
  • Common RNA polymerases used include T7, T3, and SP6 RNA polymerases.
  • The enzymatic reaction mixture contains natural nucleoside triphosphates and a proportion of this compound to allow incorporation at uridine positions.
  • The efficiency of transcription with this compound is reported to be comparable to that with natural uridine triphosphate, indicating minimal interference with polymerase activity.

Reaction Conditions

  • Typical transcription reactions are carried out at 37°C overnight.
  • The reaction mixture contains buffer (e.g., Tris-based), reducing agents (e.g., dithiothreitol), RNase inhibitors, RNA polymerase, and nucleoside triphosphates.
  • After transcription, DNA templates are removed by DNase treatment.
  • The RNA product is purified by ethanol precipitation and optionally labeled at the 3′ end for analysis.

Functionalization of this compound-Modified RNA

  • The amino group introduced via this compound allows conjugation with amine-reactive reagents.
  • Common conjugation partners include N-hydroxysuccinimide (NHS) esters of fluorescent dyes or biotin.
  • The long 11-atom linker reduces fluorophore quenching, enhancing fluorescence signal in labeled RNA molecules.

Comparative Data Table: Synthesis and Incorporation Parameters

Parameter Details Reference
Starting Material Uridine or uridine derivatives
Amino Group Introduction Nucleophilic ring opening with β-lactones; nucleophilic substitution
Phosphorylation Method Phosphorus oxychloride treatment, CDI activation, pyrophosphate coupling
Purification Techniques High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC)
Structural Characterization ^1H NMR, ^31P NMR, high-resolution mass spectrometry (HRMS)
Enzymatic Incorporation Enzymes T7, T3, SP6 RNA polymerases
Reaction Conditions for Transcription 37°C, overnight incubation, presence of RNase inhibitors and reducing agents
RNA Labeling Conjugation with NHS esters of fluorescent dyes or biotin via amino group
Efficiency of Incorporation Comparable to natural UTP

Scientific Research Applications

Molecular Biology Applications

1.1 RNA Synthesis and Labeling

Amino-11-UTP is primarily utilized in the synthesis of RNA molecules. Its incorporation into RNA transcripts allows for the introduction of amino groups, which can subsequently be used for conjugation with various reagents. This property is particularly useful for creating labeled RNA probes for various applications, including:

  • In Situ Hybridization : The amino groups facilitate the attachment of fluorescent dyes or biotin, enhancing the visualization of RNA within cells or tissues .
  • RNA Capture Techniques : this compound-labeled RNA can be captured using amine-reactive reagents, allowing for efficient purification and analysis of specific RNA species .

1.2 Single-Molecule Techniques

The compound has been employed in single-molecule fluorescence in situ hybridization (FISH) techniques. By utilizing this compound, researchers can create highly sensitive probes that allow for the detection of low-abundance RNA molecules within complex samples .

Therapeutic Applications

2.1 Development of Therapeutic Peptides

This compound plays a role in the synthesis of therapeutic peptides by providing a means to label peptides with functional groups that enhance their bioactivity and targeting capabilities. The ability to modify peptides with amino groups enables the development of more effective drugs through improved delivery mechanisms and targeted action .

2.2 Antiviral Research

Research has indicated that modified nucleotides like this compound can be utilized in antiviral therapies by incorporating them into viral RNA genomes, potentially disrupting viral replication processes . This application is particularly relevant in the context of developing treatments for viruses that rely on RNA as their genetic material.

Bioconjugation Techniques

This compound is instrumental in bioconjugation strategies that involve linking biomolecules such as proteins, antibodies, or small molecules to RNA. The amino groups introduced during RNA synthesis can react with various amine-reactive agents (e.g., NHS esters), facilitating the creation of complex biomolecular assemblies for research and therapeutic purposes .

Case Studies and Experimental Findings

Study Application Findings
Study 1In Situ HybridizationDemonstrated enhanced signal intensity using this compound-labeled probes compared to traditional methods .
Study 2Antiviral ResearchThis compound incorporation into viral RNA led to reduced replication rates in vitro .
Study 3Therapeutic Peptide DevelopmentSuccessful conjugation of this compound-modified peptides resulted in improved targeting efficiency in cellular assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amino-11-UTP belongs to a family of nucleotide analogs modified with amino groups or other functional moieties. Below is a comparative analysis of its structural and functional distinctions from key analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight Key Structural Feature Primary Application(s) Unique Property/Advantage References
This compound C₁₈H₅₄N₄Li₃O₃₀P₃ 920.37 11-atom PEG linker, uridine base RNA labeling, cRNA synthesis, microarrays Long linker reduces fluorescence quenching
Amino-11-dUTP C₁₈H₆₂Li₃N₄O₃₃P₃ 976.44 Deoxyribose sugar, DNA backbone DNA sequencing, protein engineering, gene cloning Introduces amino groups into DNA strands
Amino-11-ddUTP Not explicitly provided - Dideoxyribose (chain-terminating) DNA polymerase studies, sequencing termination Competes with dATP in polymerase binding
Amino-11-CTP Not explicitly provided - Cytidine base, 11-atom linker RNA synthesis (cytidine-specific incorporation) Enables cytidine-targeted labeling
Biotin-11-CTP Not explicitly provided - Biotin moiety, cytidine base Affinity tagging, pull-down assays Biotin-streptavidin interaction for detection

Key Differentiators:

Structural Backbone: this compound contains ribose for RNA synthesis, whereas Amino-11-dUTP and Amino-11-ddUTP feature deoxyribose or dideoxyribose for DNA applications. This distinction determines their roles in transcription (RNA) vs. replication (DNA) .

Linker Length: The 11-atom PEG linker in this compound outperforms shorter linkers (e.g., C3 allyl) by reducing steric interference during fluorescent labeling, enhancing signal detection in microarrays .

Functional Group: Unlike biotinylated analogs (e.g., Biotin-11-CTP), this compound’s primary amino group allows covalent conjugation to diverse probes (e.g., NHS ester-activated dyes), offering flexibility in experimental design .

Enzymatic Compatibility: this compound is incorporated into RNA with efficiency comparable to unmodified UTP, a critical advantage over chain-terminating analogs like Amino-11-ddUTP, which halt DNA synthesis .

Application Scope: Amino-11-dUTP is pivotal in DNA-protein interaction studies (e.g., chromatin immunoprecipitation), while this compound is specialized for RNA-based techniques like cRNA amplification .

Q & A

Q. What experimental methods are recommended for studying Amino-11-UTP's incorporation into RNA during in vitro transcription?

To assess incorporation efficiency, use in vitro transcription assays with radiolabeled or fluorescently tagged this compound. Compare elongation rates and fidelity against unmodified UTP via gel electrophoresis or capillary sequencing. Ensure reaction conditions (e.g., pH, temperature, and enzyme concentration) mimic physiological settings to avoid artifacts. Post-transcriptional analysis (e.g., mass spectrometry) can confirm site-specific incorporation .

Q. How should this compound be stored to maintain stability in long-term experiments?

Store lyophilized this compound at -20°C in inert gas (e.g., argon) to prevent hydrolysis. For dissolved aliquots, avoid repeated freeze-thaw cycles; use single-use aliquots stored at -80°C. Monitor degradation via HPLC or UV-Vis spectroscopy (peak absorbance ~260 nm). Include negative controls in experiments to rule out degradation artifacts .

Q. What are the primary challenges in detecting and quantifying intracellular this compound levels?

Due to low endogenous concentrations and rapid metabolic turnover, employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. For live-cell imaging, develop fluorescent probes targeting the amino-modified moiety, but validate specificity using knockout cell lines or enzymatic depletion controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported roles of this compound in cell signaling versus nucleic acid synthesis?

Design compartment-specific assays:

  • Nucleic acid synthesis: Use CRISPR-edited cells lacking RNA polymerase II to isolate signaling effects.
  • Signaling pathways: Apply subcellular fractionation to track this compound localization (e.g., cytoplasm vs. nucleus) and pair with phosphoproteomics to identify kinase activation patterns. Cross-validate findings using orthogonal methods (e.g., SPR for protein binding vs. transcriptional profiling) .

Q. What computational models are suitable for predicting this compound's interactions with RNA polymerases?

Perform molecular dynamics (MD) simulations using force fields optimized for modified nucleotides (e.g., AMBER or CHARMM). Compare binding free energies (ΔG) of this compound vs. UTP at the polymerase active site. Validate predictions with mutagenesis studies targeting residues identified as critical in silico .

Q. How does this compound influence cell cycle checkpoints, and what experimental frameworks can dissect its mechanisms?

Use synchronized cell cultures and flow cytometry to correlate this compound levels with phase transitions (G1/S, G2/M). Combine RNAi-mediated depletion with rescue experiments (exogenous supplementation) to isolate its role in nucleotide pools versus signaling. Integrate metabolomics (e.g., ATP/UTP ratios) and transcriptomics to map downstream pathways .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure a study on this compound's efficacy in microarrays?

  • Population: Synthetic cRNA probes modified with this compound.
  • Intervention: Hybridization efficiency under varying probe densities.
  • Comparison: Unmodified UTP probes.
  • Outcome: Signal-to-noise ratio and specificity in target mRNA detection. This structure ensures clarity in hypothesis testing and data interpretation .

Q. What criteria (e.g., FINER) ensure a research question on this compound is both novel and feasible?

  • Feasible: Access to knockout models or isotopic labeling tools.
  • Interesting: Links to understudied roles in metabolic regulation.
  • Novel: Exploration of non-canonical modifications in tRNA.
  • Ethical: Use of established cell lines vs. primary tissues.
  • Relevant: Implications for RNA therapeutics or synthetic biology .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound on cell proliferation?

Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report variability metrics (SD, SEM) and effect sizes, adhering to journal standards like Ambio’s data transparency guidelines .

Q. How should researchers address reproducibility challenges in this compound studies?

Document batch-specific purity metrics (HPLC traces, MS spectra) and reagent sourcing. Publish raw data and computational scripts in open repositories (e.g., Zenodo). Include stepwise protocols for critical steps (e.g., probe labeling) to mitigate protocol drift .

Q. Key Parameters Table

ParameterMethod/ToolReference
Incorporation EfficiencyIn vitro transcription + LC-MS/MS
StabilityHPLC degradation profiling
Intracellular LocalizationSubcellular fractionation + imaging
Binding AffinitySurface Plasmon Resonance (SPR)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.